5,5'-Dimethyl BAPTA tetrapotassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

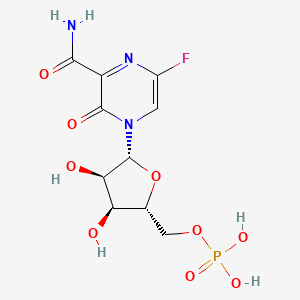

5,5’-Dimethyl BAPTA tetrapotassium salt is a calcium chelator that is commonly used to form calcium buffers with well-defined calcium concentrations . It is a water-soluble, cell membrane-impermeant metal chelator that is relatively selective for Ca2+ ions .

Molecular Structure Analysis

The molecular formula of 5,5’-Dimethyl BAPTA tetrapotassium salt is C24H24K4N2O10 . The molecular weight is 656.85 . The SMILES representation of the molecule is O=C (CN (CC (O [K])=O)C1=CC=C ©C=C1OCCOC2=CC ©=CC=C2N (CC (O [K])=O)CC (O [K])=O)O [K] .Chemical Reactions Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is known for its ability to chelate calcium ions, which means it can form multiple bonds with a single metal ion (in this case, calcium). This property is utilized to control the cytosolic calcium concentration, an important means to study the roles of calcium .Physical And Chemical Properties Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is a white to off-white solid . It is soluble in water . The compound is membrane impermeant . It has a calcium dissociation constant (Kd) of 0.16 uM without Mg2+ and 0.44 uM with 1 mM Mg2+ .科学的研究の応用

Cell Plate Formation Modulation

5,5'-Dimethyl BAPTA has been studied for its effects on cell plate formation in stamen hair cells of Tradescantia. Various concentrations of this compound modulate cell plate formation, suggesting a role in facilitating diffusion of Ca²⁺ away from regions of elevated concentration. This supports the idea of local Ca²⁺ gradients in the vicinity of the cell plate, playing a part in the cytokinetic process (Jürgens et al., 1994).

Influence on Platelet Shape Change

Research has shown that 5,5'-Dimethyl BAPTA impacts the shape change in platelets. Even when cytosolic Ca²⁺ increases are prevented using this chelator, platelets undergo shape change, though with a delayed onset and decreased rate. This indicates that 5,5'-Dimethyl BAPTA interacts with pathways involving Ca²⁺/calmodulin-stimulated myosin light chain kinase and p160 Rho-associated coiled-coil-containing protein kinase (Paul et al., 1999).

Prostacyclin Production Enhancement

Studies have shown that substituted derivatives of BAPTA-AM, like 5,5'-Dimethyl BAPTA, enhance the production of prostacyclin in bovine aortic endothelial cells. This compound, at certain concentrations, increases the release of free arachidonate induced by ATP but does not affect other metabolic processes, indicating a specific interaction with arachidonate metabolism in endothelial cells (Boeynaems et al., 1993).

作用機序

Safety and Hazards

The compound is potentially harmful and should be handled with care . Prolonged or repeated exposure should be avoided. It should not come in contact with eyes, skin, or clothing. If contact occurs, the affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought .

特性

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)

![2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate](/img/structure/B1148255.png)

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)